(6-formyl-1H-indol-1-yl)acetic acid

Epigenetics HDAC inhibition Indole pharmacology

Researchers requiring multi-isoform HDAC profiling often resort to compound cocktails or uncharacterized regioisomers, risking selectivity gaps and irreproducible results. (6-Formyl-1H-indol-1-yl)acetic acid (CAS 952934-01-9) resolves this with validated nanomolar inhibition of HDAC1, HDAC4, and HDAC6 (IC50 133-160 nM) and a unique 6-formyl substitution on the indole benzene ring. This electronically isolated aldehyde enables orthogonal hydrazone/oxime library synthesis and Knoevenagel condensation without N-1 protecting group manipulation-chemistry inaccessible to the common 3-formyl regioisomer. The carboxylic acid handle supports direct conjugation to biotin, fluorophores, or affinity matrices for chemical proteomics. Supplied at ≥98% purity with rapid global delivery for epigenetic drug discovery and fragment-based design.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 952934-01-9
Cat. No. B13920014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-formyl-1H-indol-1-yl)acetic acid
CAS952934-01-9
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2CC(=O)O)C=O
InChIInChI=1S/C11H9NO3/c13-7-8-1-2-9-3-4-12(6-11(14)15)10(9)5-8/h1-5,7H,6H2,(H,14,15)
InChIKeyINIIXEIWAFJGHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Formyl-1H-indole-1-acetic Acid – Identity & Profile


(6‑Formyl‑1H‑indol‑1‑yl)acetic acid (CAS 952934‑01‑9) is a regiospecifically C6‑formylated indole‑1‑acetic acid derivative. Its bifunctional architecture—an indole N‑acetic acid handle and a benzenoid 6‑formyl group—places it within the therapeutically validated indole‑1‑acetic acid class, exemplified by CRTH2 antagonist patents [1] and HDAC‑targeted indole hydroxamic acids [2]. Unlike the more common 3‑formyl regioisomer (CAS 138423‑98‑0), the 6‑formyl substitution installs the electrophilic aldehyde at the indole benzene ring, altering both electronic distribution and steric accessibility. This positional variation directly impacts biological target engagement: ChEMBL‑curated data confirm the compound inhibits histone deacetylases HDAC1, HDAC4, and HDAC6 with nanomolar potency (IC50 values of 160, 133, and 143 nM, respectively) [3], establishing a multi‑isoform HDAC inhibition profile not reported for alternative formyl‑indole‑acetic acid regioisomers.

1
Target Class
Multi-isoform HDAC probe (HDAC1, HDAC4, HDAC6) for epigenetic research.
Assay context: Recombinant human HDACs
2
Regioisomer Strategy
6‑Formyl indole‑1‑acetic acid for benzene‑ring SAR; distinct from 3‑formyl isomer.
Stereochemical control: Regioisomeric purity
3
Fragment Chemistry
Fragment-like physicochemical profile supports lead-generation and parallel synthesis.
Property to review: MW, tPSA, orthogonal reactivity

Regioisomer Specificity of 6-Formyl-1H-indole-1-acetic Acid


Indole‑1‑acetic acids bearing a formyl substituent at the 3‑, 4‑, 5‑, or 6‑position are constitutional isomers with identical molecular formula (C₁₁H₉NO₃, MW = 203.19) but profoundly different chemical and biological properties. The 3‑formyl analog (CAS 138423‑98‑0) is structurally related to indole‑3‑carboxaldehyde; its formyl group resides on the electron‑rich pyrrole ring and is conjugated with the indole nitrogen lone pair, whereas the 6‑formyl group is positioned on the electron‑deficient benzene ring, electronically isolated from the N‑acetic acid side chain [1]. This electronic dichotomy dictates divergent reactivity in condensation chemistry, metal coordination, and electrophilic aromatic substitution. Critically, biological profiling reveals that (6‑formyl‑1H‑indol‑1‑yl)acetic acid engages multiple HDAC isoforms (HDAC1/4/6) at nanomolar concentrations [2], yet equivalent HDAC inhibition data are absent from public repositories for the 3‑formyl, 4‑formyl, or 5‑formyl regioisomers, indicating that the 6‑formyl regioisomer occupies a unique and irreplaceable position in structure‑activity relationship (SAR) exploration . Generic substitution with any other formyl‑indole‑acetic acid isomer therefore risks loss of target engagement, altered selectivity, and failed experimental reproducibility.

Target Compound
6‑Formyl‑1H‑indole‑1‑acetic acid (CAS 952934‑01‑9). Electronically isolated benzene‑ring aldehyde. Engages HDAC1/4/6.
ChEMBL-validated multi-isoform profile
vs
Common Substitute
3‑Formyl‑1H‑indole‑1‑acetic acid (CAS 138423‑98‑0). Conjugated vinylogous amide aldehyde. Used primarily as resin precursor.
No HDAC bioactivity reported in public databases
Regioisomeric mismatch: Substitution with 3‑, 4‑, or 5‑formyl indole‑1‑acetic acids may shift target engagement and fail to reproduce the multi‑isoform HDAC inhibition observed for the 6‑formyl regioisomer.

Evidence: 6-Formyl-1H-indole-1-acetic Acid vs. Closest Analogs


Multi-Isoform HDAC Inhibition

The compound demonstrates balanced multi‑isoform HDAC inhibition, with IC50 values of 160 nM (HDAC1, Class I), 133 nM (HDAC4, Class IIa), and 143 nM (HDAC6, Class IIb) in recombinant human enzyme assays [1]. In contrast, the indole‑6‑carboxylic acid hydroxyamide series disclosed in US 8,900,565 achieves selective HDAC8 inhibition (IC50 typically <100 nM) but shows much weaker activity against HDAC1/4/6, representing a distinctly different selectivity fingerprint [2]. The unsubstituted parent compound, indol‑1‑yl‑acetic acid (CAS 24297‑59‑4), is devoid of HDAC inhibitory activity because it lacks the zinc‑binding or cap‑group pharmacophoric features necessary for HDAC engagement .

Multi-Isoform HDAC Inhibition
Cross-study comparable
HDAC1: 160 nM; HDAC4: 133 nM; HDAC6: 143 nM
Supports balanced Class I/IIa/IIb pathway-response interpretation.
Recombinant human HDACs; AC-Lys-Tyr-Lys(ε-acetyl)-AMC substrate. Data to verify.
Epigenetics HDAC inhibition Indole pharmacology

Regioisomeric Target Engagement: 6-Formyl vs. 3-Formyl

The 6‑formyl regioisomer (CAS 952934‑01‑9) has validated HDAC1/4/6 inhibitory activity (IC50 133–160 nM) deposited in the ChEMBL database [1], whereas the 3‑formyl regioisomer (CAS 138423‑98‑0) shows no bioassay results in the PubChem BioAssay database, nor in BindingDB, nor in ChEMBL HDAC‑targeted screens [2]. The 3‑formyl isomer is instead primarily utilized as a solid‑phase synthesis resin precursor (indole‑3‑carboxaldehyde resin) for immobilization of amines via reductive amination [3]. This functional divergence is rooted in the electronic environment: the 3‑formyl group is conjugated with the indole nitrogen and acts as a vinylogous amide aldehyde, whereas the 6‑formyl group behaves as a classical aromatic aldehyde, enabling distinct protein‑ligand interactions.

6-Formyl vs. 3-Formyl Engagement
Cross-study comparable
6‑Formyl: Active on HDAC1/4/6 (133–160 nM). 3‑Formyl: No HDAC data in PubChem/BindingDB.
Regioisomer attribution is critical; 3‑formyl is primarily a resin-chemistry tool.
Absence of bioactivity annotations as of 2026-04-27. Source review required.
Regioisomer SAR Indole formylation Target engagement

Fragment-Like Physicochemical Properties

With a molecular weight of 203.19 g mol⁻¹, topological polar surface area (tPSA) of 59.3 Ų, and computed XLogP3‑AA of approximately 1.2, (6‑formyl‑1H‑indol‑1‑yl)acetic acid falls squarely within fragment‑like chemical space (MW < 250, tPSA < 90 Ų) . This contrasts sharply with the indole‑6‑carboxylic acid hydroxyamide HDAC8 inhibitors described in US 8,900,565, which typically possess molecular weights exceeding 350 g mol⁻¹ and incorporate a hydroxamic acid zinc‑binding group that significantly increases tPSA (>90 Ų) and introduces metabolic liability [1]. The 6‑formyl compound’s carboxylic acid moiety provides a modifiable handle for prodrug strategies or affinity tag conjugation while maintaining fragment‑level physicochemical efficiency, making it a superior starting point for fragment‑based or structure‑guided lead optimization campaigns.

Fragment-Like Properties
Class-level inference
MW 203.19; tPSA 59.3 Ų; HBD 1; HBA 3; RotB 3
Fragment-like profile may support CNS and oral bioavailability optimization.
Computed properties per Hit2Lead. Lower MW/tPSA vs. hydroxamic acid indole HDAC ligands.
Fragment-based drug discovery Physicochemical profiling Lead-likeness

Orthogonal Derivatization Reactivity

The 6‑formyl substituent is positioned on the indole benzene ring, electronically decoupled from the N‑1 acetic acid side chain. This enables chemoselective derivatization strategies (e.g., hydrazone formation, reductive amination, Knoevenagel condensation) at the aldehyde without competing reactivity at the N‑1 position . In contrast, the 3‑formyl regioisomer (CAS 138423‑98‑0) suffers from electronic conjugation between the aldehyde and indole nitrogen, which attenuates aldehyde electrophilicity and complicates orthogonal protection schemes [1]. Published methodology demonstrates that Vilsmeier‑Haack formylation of indol‑1‑yl acetates regioselectively installs the formyl group at the 3‑position on activated substrates; accessing 6‑formyl derivatives requires alternative synthetic routes (e.g., directed ortho‑metalation or pre‑functionalized indole building blocks), making the 6‑formyl compound a synthetically distinct and valuable intermediate [2].

Orthogonal Reactivity
Class-level inference
6‑Formyl is electronically isolated (benzene-ring); 3‑formyl is conjugated (vinylogous amide).
Enables chemoselective hydrazone/oxime library synthesis without N‑1 protection.
Synthetic context: Vilsmeier-Haack typically yields 3‑formyl products. Data to verify.
Medicinal chemistry Parallel synthesis Indole derivatization

Application Scenarios for 6-Formyl-1H-indole-1-acetic Acid


HDAC Multi-Isoform Epigenetic Profiling

Deploy (6‑formyl‑1H‑indol‑1‑yl)acetic acid as a balanced HDAC1/4/6 probe (IC50 133–160 nM) in cellular epigenetic assays. Its fragment‑like physicochemical profile (MW 203.19, tPSA 59.3 Ų) allows efficient cell penetration, and the carboxylic acid handle supports conjugation to affinity matrices or fluorescent reporters for target engagement studies [1]. Unlike HDAC8‑selective indole hydroxyamides [2], this compound interrogates Class I, IIa, and IIb HDAC isoforms simultaneously, enabling poly‑pharmacology assessment in hematological malignancy and neuroinflammation models without multi‑compound cocktails.

Regioisomer-Specific Fragment-Based Lead Generation

Use as a fragment hit in structure‑based drug design campaigns targeting HDAC enzymes or other protein targets with surface‑exposed binding pockets near the indole 6‑position. The 6‑formyl group provides a vector for fragment growing toward unexplored sub‑pockets inaccessible to the 3‑formyl regioisomer (CAS 138423‑98‑0), which orients substituents toward the indole 3‑position [1]. The carboxylic acid group enables bioisosteric replacement or prodrug derivatization during lead optimization [2], while the aldehyde serves as a reversible covalent warhead or a synthetic handle for hydrazone/oxime library synthesis [3].

Chemoselective Derivatization for Indole Libraries

Leverage the electronically isolated 6‑formyl group for parallel synthesis of hydrazone, oxime, amine (via reductive amination), and Knoevenagel adduct libraries without protecting group manipulation at the N‑1 acetic acid moiety [1]. This orthogonal reactivity is not achievable with the 3‑formyl regioisomer, where the conjugated aldehyde exhibits attenuated electrophilicity and competing N‑1 reactivity. The Vilsmeier‑Haack formylation methodology for indol‑1‑yl acetates primarily yields 3‑formyl products [2], making the 6‑formyl compound a distinct and necessary procurement item for SAR expansion into the indole benzene ring chemical space.

Bioconjugation & Chemical Proteomics Tools

The combination of a protein‑reactive aldehyde (6‑CHO) and a conjugatable carboxylic acid (N‑CH₂COOH) in a single fragment‑sized molecule (203.19 g mol⁻¹) enables dual‑functional probe design. The carboxylic acid can be amidated with biotin‑PEG‑amine or fluorophore‑linker constructs, while the aldehyde engages lysine residues or serves as an affinity handle in activity‑based protein profiling (ABPP) experiments [1]. The multi‑isoform HDAC engagement profile (HDAC1/4/6) [2] positions this compound as a scaffold for developing HDAC‑targeted chemical proteomics probes with broader isoform coverage than current HDAC8‑selective indole probes [3].

Application
Selection Property
Validation Focus
HDAC Multi-Isoform Profiling
Multi-isoform HDAC engagement context
Class I/IIa/IIb pathway-response endpoints
Fragment-Based Lead Generation
6‑Formyl regioisomer for benzene-ring SAR
Fragment-growing vector validation
Chemoselective Library Synthesis
Orthogonal aldehyde reactivity profile
Reaction chemoselectivity assessment
Bioconjugation & Proteomics
Dual-functional carboxylic acid + aldehyde
Activity-based protein profiling probe design
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